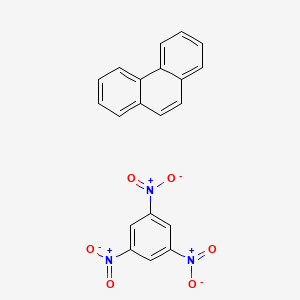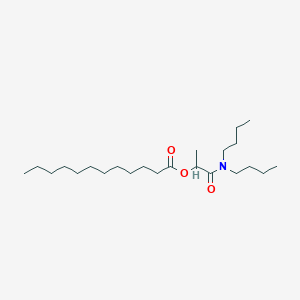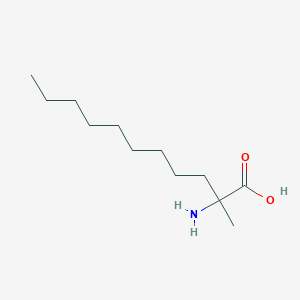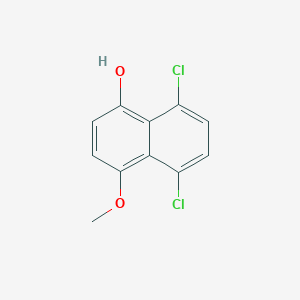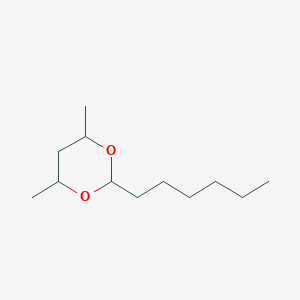
2-Hexyl-4,6-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hexyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical syntheses. The compound’s structure includes a dioxane ring substituted with hexyl and dimethyl groups, which contribute to its reactivity and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Hexyl-4,6-dimethyl-1,3-dioxane can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method involves the formation of a cyclic ester, which is then further reacted to introduce the hexyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
化学反应分析
Types of Reactions
2-Hexyl-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketones, while reduction can produce hexyl alcohols.
科学研究应用
2-Hexyl-4,6-dimethyl-1,3-dioxane is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism by which 2-Hexyl-4,6-dimethyl-1,3-dioxane exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The dioxane ring provides a stable framework that can interact with various molecular targets, facilitating the formation of new chemical bonds. The hexyl and dimethyl groups enhance its solubility and reactivity, making it a versatile compound in chemical reactions .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2-Ethyl-4,4-dimethyl-1,3-dioxane: Another similar compound with an ethyl group instead of a hexyl group.
Uniqueness
2-Hexyl-4,6-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which enhances its hydrophobicity and alters its reactivity compared to other dioxane derivatives. This makes it particularly useful in applications requiring specific solubility and stability properties.
属性
CAS 编号 |
5420-93-9 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
2-hexyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12-13-10(2)9-11(3)14-12/h10-12H,4-9H2,1-3H3 |
InChI 键 |
BSNWHBPLTGXHBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1OC(CC(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
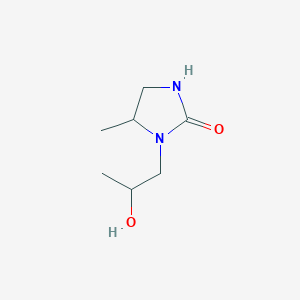
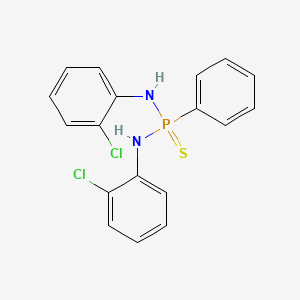
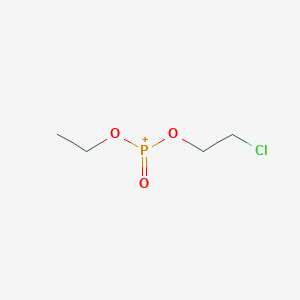
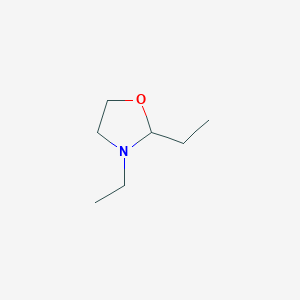
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
